![molecular formula C21H13NO4S B411138 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B411138.png)
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a sulfonic acid ester group, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic conditions to form the indole ring . The sulfonic acid ester group is then introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide
- 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid methyl ester
Uniqueness
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its specific structural features, which combine the indole nucleus with a sulfonic acid ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H13NO4S |
---|---|
Molekulargewicht |
375.4g/mol |
IUPAC-Name |
naphthalen-1-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C21H13NO4S/c23-21-16-9-4-8-15-19(12-11-17(22-21)20(15)16)27(24,25)26-18-10-3-6-13-5-1-2-7-14(13)18/h1-12H,(H,22,23) |
InChI-Schlüssel |
QDEJGGSCLUCZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.